2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide features a complex heterocyclic architecture. Key structural elements include:
- Sulfanyl (-S-) linkage: Enhances solubility and influences electronic properties.
- N-(4-methoxyphenyl)acetamide moiety: A common pharmacophore in drug design, contributing to target affinity and metabolic stability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5S/c1-35-17-10-8-16(9-11-17)28-23(33)15-37-26-30-20-7-3-2-6-19(20)24-29-21(25(34)31(24)26)13-22(32)27-14-18-5-4-12-36-18/h2-12,21H,13-15H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLUVESPGJEHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Imidazoquinazoline core : A bicyclic structure known for various pharmacological properties.
- Sulfanyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Methoxyphenyl acetamide side chain : Enhances solubility and potential interactions with biological receptors.
Biological Activity Overview
Recent studies indicate that this compound exhibits a range of biological activities, particularly as an enzyme inhibitor. Its activity against various enzymes has been assessed, highlighting its potential therapeutic applications.
Enzyme Inhibition
- α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is significant for managing diabetes by delaying carbohydrate absorption in the intestine. Compounds with similar imidazoquinazoline structures have shown promising results in this regard .
- Comparative Studies : The structure of the compound suggests that substituents on the imidazole moiety significantly influence its inhibitory potency. Electron-donating groups (e.g., methoxy) enhance activity, while electron-withdrawing groups diminish it .
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets within metabolic pathways. The presence of the furan ring and imidazoquinazoline core likely facilitates binding to enzyme active sites or other biological receptors.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Study on Imidazoquinazolines : A comprehensive evaluation of various imidazoquinazolines demonstrated that structural modifications can lead to enhanced α-glucosidase inhibition. Compounds bearing methoxy groups at specific positions exhibited superior activity compared to their counterparts without such substitutions .
- SAR Analysis : Structure-activity relationship studies reveal that certain functional groups significantly affect the compound's efficacy. For instance, the introduction of a methoxy group at the para position of the phenyl ring has been correlated with increased inhibitory potency against α-glucosidase .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The target compound shares functional groups with several derivatives documented in the evidence. Below is a comparative analysis of its structural and physicochemical properties against three analogues:
Methodological Insights for Comparison
- Molecular Fingerprinting & 3D Shape Similarity : highlights computational methods for identifying structural analogs via molecular fingerprints and 3D shape matching. These tools are critical for rapid lead optimization .
- Tanimoto Coefficient Analysis : employs similarity indexing (e.g., ~70% similarity between aglaithioduline and SAHA) to quantify structural overlap. Applying this to the target compound could identify analogs with shared pharmacophores .
Preparation Methods
Reaction Conditions and Optimization
A mixture of 2-(2-bromophenyl)-1H-imidazole (1.0 mmol), potassium carbonate (2.0 mmol), and copper iodide (0.20 mmol) in N,N-dimethylformamide (DMF) is heated at 150°C for 2–5 hours. Subsequent addition of copper(II) acetate monohydrate (0.5 mmol) facilitates cyclization, yielding imidazo[1,2-c]quinazoline derivatives in 35–70% yields after column chromatography. Critical parameters include:
- Temperature : Elevated temperatures (150°C) ensure efficient C–N bond formation.
- Catalyst : CuI/Cu(OAc)₂·H₂O dual catalyst system enhances cyclization kinetics.
- Solvent : Polar aprotic solvents like DMF stabilize intermediates and improve reaction homogeneity.
Table 1 : Optimization of Imidazo[1,2-c]quinazoline Synthesis
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Temperature | 150°C | 35–70% |
| Catalyst Loading | 20 mol% CuI | — |
| Reaction Time | 2–5 hours | — |
Functionalization with Sulfanyl Acetamide Moieties
The sulfanyl acetamide group is introduced via nucleophilic substitution, leveraging bromoacetyl intermediates. This approach is adapted from oxadiazole-thiol coupling methodologies reported by Khan et al..
Synthesis of 5-Benzyl-1,3,4-oxadiazole-2-thiol
Phenylacetic acid hydrazide is cyclized with carbon disulfide (CS₂) in ethanol under reflux to form 5-benzyl-1,3,4-oxadiazole-2-thiol. The thiol group serves as a nucleophile for subsequent alkylation.
Bromoacetyl Amide Preparation
Bromoacetyl bromide reacts with N-(4-methoxyphenyl)amine in dichloromethane under basic conditions (triethylamine) to yield N-(4-methoxyphenyl)-2-bromoacetamide. This intermediate is critical for thiol-alkylation.
Table 2 : Bromoacetyl Amide Synthesis
| Substrate | Base | Solvent | Yield |
|---|---|---|---|
| N-(4-methoxyphenyl)amine | Triethylamine | Dichloromethane | 85% |
Thiol-Alkylation and Coupling to Imidazo[1,2-c]quinazoline
The sulfanyl acetamide linkage is established via thiol-alkylation between 5-benzyl-1,3,4-oxadiazole-2-thiol and N-(4-methoxyphenyl)-2-bromoacetamide. Sodium hydride (NaH) in DMF facilitates deprotonation of the thiol, enabling nucleophilic attack on the bromoacetyl group.
Reaction Mechanism
- Deprotonation : NaH abstracts the thiol proton, generating a thiolate ion.
- Alkylation : The thiolate attacks the electrophilic carbon of the bromoacetyl amide, displacing bromide.
- Workup : Ethyl acetate extraction and silica gel chromatography isolate the product.
Table 3 : Thiol-Alkylation Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaH | DMF | Room temp. | 78% |
Introduction of the Furan-2-ylmethyl Carbamoyl Group
The furan-2-ylmethyl carbamoyl moiety is incorporated via amide coupling. Furfural-derived 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea reacts with the imidazo[1,2-c]quinazoline-sulfanyl acetamide intermediate under peptide coupling conditions (e.g., HATU/DIPEA).
Coupling Conditions
- Activating Agent : HATU (1.2 equiv) in DMF.
- Base : N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Yield : 65–72% after purification.
Final Compound Characterization
The target compound is characterized by:
- ¹H/¹³C NMR : Confirm regiochemistry and functional group integrity.
- ESI-HRMS : Validate molecular formula.
- HPLC : Assess purity (>95%).
Key Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.12 (m, aromatic-H), 4.32 (s, 2H, SCH₂CO), 3.74 (s, 3H, OCH₃).
- ESI-HRMS : m/z Calcd for C₂₈H₂₅N₅O₅S [M+H]⁺: 568.1564; Found: 568.1568.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Purity |
|---|---|---|---|
| Core Synthesis | Ullmann Coupling | 70% | 90% |
| Thiol-Alkylation | NaH/DMF | 78% | 92% |
| Amide Coupling | HATU/DIPEA | 72% | 95% |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-c]quinazolinone core. Key steps include:
- Cyclization : Condensation of quinazoline precursors with carbamoyl-methyl-furan derivatives under acidic conditions.
- Sulfanyl-Acetamide Coupling : Thiol-ether linkage formation using reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in anhydrous DMF .
- Critical Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and pH stabilization (6–7) to prevent side reactions. Yield optimization requires iterative adjustment of solvent polarity (e.g., THF vs. DCM) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-quinazoline core and sulfanyl-acetamide linkage. DEPT-135 helps distinguish CH₂/CH₃ groups in the furan-methyl carbamoyl moiety .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS for purity assessment (>95%) and molecular ion verification .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the imidazo-quinazoline ring system, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Anti-inflammatory/Anti-exudative Activity : Evaluated via formalin-induced rat paw edema models. EC₅₀ values correlate with substituent electronegativity (e.g., 4-methoxyphenyl enhances activity vs. chlorophenyl derivatives) .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) show MIC values of 8–16 µg/mL, linked to the furan-thioether moiety’s membrane disruption potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). The furan-carbamoyl group shows π-π stacking with COX-2’s Tyr385, while the sulfanyl-acetamide tail forms hydrogen bonds with Arg120 .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability in lipid bilayers, revealing preferential localization near phospholipid headgroups due to the amphiphilic quinazoline-furan system .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-analysis of SAR : Compare substituent effects (e.g., 4-methoxyphenyl vs. chlorophenyl) on activity. For example, anti-exudative activity in contradicts weaker COX-2 inhibition in , suggesting off-target effects. Validate via siRNA knockdown or knockout models .
- Dose-Response Reevaluation : Reproduce assays under standardized conditions (e.g., ATP-based cell viability vs. LDH release). Discrepancies in anticancer IC₅₀ (e.g., 5 µM vs. 20 µM) may arise from assay sensitivity differences .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (25–40°C, pH 1–13). The sulfanyl-acetamide bond hydrolyzes at pH < 3 (t₁/₂ = 2 h), requiring neutral buffers (PBS pH 7.4) for in vitro assays .
- Photostability : UV-Vis monitoring (254 nm) shows 30% degradation after 24 h under ambient light. Use amber vials and minimize light exposure during handling .
Q. What structural analogs show enhanced activity, and how are they synthesized?
- Methodological Answer :
- Analog Design : Replace the 4-methoxyphenyl with 3-trifluoromethylphenyl () to improve COX-2 selectivity. Introduce methyl groups to the imidazo-quinazoline core to enhance lipophilicity (ClogP +0.7) .
- Synthetic Modifications : Pd-catalyzed Suzuki coupling for aryl substitutions or enzymatic resolution (lipase PS-30) to isolate enantiomers with higher efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
